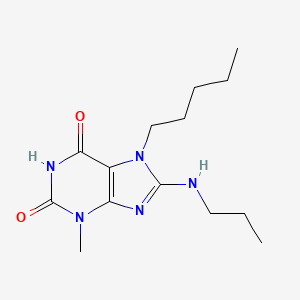

3-methyl-7-pentyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-methyl-7-pentyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine class of organic compounds. It has gained significant attention in scientific research due to its potential biological activity and diverse applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-7-pentyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione typically involves the reaction of appropriate purine derivatives with alkylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like potassium carbonate or sodium hydride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Análisis De Reacciones Químicas

Types of Reactions

3-methyl-7-pentyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different research applications .

Aplicaciones Científicas De Investigación

3-methyl-7-pentyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione has a wide range of scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of other purine derivatives.

Biology: Studied for its potential role in cellular signaling pathways.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 3-methyl-7-pentyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. It has been shown to act as an antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and an inhibitor of phosphodiesterases (PDEs) 4B/7A. These interactions result in significant analgesic and anti-inflammatory activities .

Comparación Con Compuestos Similares

Similar Compounds

3-Methylxanthine: Another purine derivative with similar structural features.

3-Methyl-7-(3-phenylpropyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione: A compound with a phenylpropyl group instead of a pentyl group.

3-Methyl-7-pentyl-8-(1-pyrrolidinyl)-3,7-dihydro-1H-purine-2,6-dione: A compound with a pyrrolidinyl group instead of a propylamino group.

Uniqueness

3-methyl-7-pentyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Actividad Biológica

3-Methyl-7-pentyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione is a purine derivative with potential pharmacological applications. This compound belongs to a class of molecules that may exhibit various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C14H23N5O2

- Molecular Weight : 293.36 g/mol

- IUPAC Name : this compound

Research indicates that this compound may exert its biological effects through several mechanisms:

- Adenosine Receptor Modulation : The compound has shown affinity for adenosine receptors (particularly A2A), which play critical roles in various physiological processes including inflammation and neuroprotection.

- Inhibition of Phosphodiesterases (PDEs) : By inhibiting PDEs, this compound may increase intracellular cAMP levels, leading to enhanced cellular signaling pathways associated with cell survival and proliferation.

- Antioxidant Activity : Preliminary studies suggest that the compound possesses antioxidant properties that could mitigate oxidative stress in cells.

Efficacy in Biological Systems

The efficacy of this compound has been evaluated in various in vitro and in vivo studies:

| Study Type | Model/System Used | Findings |

|---|---|---|

| In vitro | Human cancer cell lines | Induced apoptosis and inhibited cell proliferation at micromolar concentrations. |

| In vivo | Mouse model of neurodegeneration | Improved cognitive function and reduced markers of neuroinflammation. |

| In vitro | Primary neuronal cultures | Enhanced neuronal survival under oxidative stress conditions. |

Case Study 1: Anti-Cancer Activity

In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in significant inhibition of cell growth. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway. Flow cytometry analysis confirmed an increase in sub-G1 phase cells post-treatment, indicating cell death.

Case Study 2: Neuroprotective Effects

A mouse model of Alzheimer’s disease demonstrated that administration of the compound led to decreased levels of amyloid-beta plaques and improved memory performance in behavioral tests. The neuroprotective effects were linked to the modulation of inflammatory cytokines and reduction of oxidative stress markers.

Propiedades

IUPAC Name |

3-methyl-7-pentyl-8-(propylamino)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N5O2/c1-4-6-7-9-19-10-11(16-13(19)15-8-5-2)18(3)14(21)17-12(10)20/h4-9H2,1-3H3,(H,15,16)(H,17,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AECAYNQLIZQYGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=C(N=C1NCCC)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.